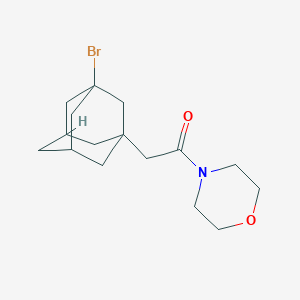![molecular formula C17H20F3N3O3 B12156389 5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one](/img/structure/B12156389.png)
5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one is a complex organic compound with a unique structure that combines a dihydrofuran ring with a piperazine moiety and a trifluoromethyl-substituted pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one typically involves multiple steps:
Formation of the dihydrofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the dihydrofuran ring.
Attachment of the trifluoromethyl-substituted pyridine: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring, leading to the formation of furan derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its piperazine moiety is particularly interesting for its potential binding to various receptors and enzymes.
Medicine
In medicinal chemistry, 5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one can be explored for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly for targeting central nervous system disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the trifluoromethyl and piperazine groups.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one: The parent compound.
5,5-dimethyl-4-({4-[5-(methyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one: A similar compound with a methyl group instead of a trifluoromethyl group.
5,5-dimethyl-4-({4-[5-(chloromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one: A similar compound with a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound makes it unique compared to its analogs. The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and binding affinity of compounds, which can lead to improved pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C17H20F3N3O3 |
|---|---|
Molecular Weight |
371.35 g/mol |
IUPAC Name |
5,5-dimethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]oxolan-2-one |
InChI |
InChI=1S/C17H20F3N3O3/c1-16(2)12(9-14(24)26-16)15(25)23-7-5-22(6-8-23)13-4-3-11(10-21-13)17(18,19)20/h3-4,10,12H,5-9H2,1-2H3 |
InChI Key |
QICGNVXXGOKOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12156310.png)
![N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12156311.png)
![ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12156319.png)

![N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide](/img/structure/B12156342.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B12156349.png)
![N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine](/img/structure/B12156350.png)
![4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B12156353.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12156357.png)
![2,4-dichloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12156362.png)
}-N-(2-fluorophen yl)acetamide](/img/structure/B12156364.png)
![N-[2-(propan-2-yl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B12156371.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12156372.png)
![(2Z)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide](/img/structure/B12156377.png)
